molecular formula C14H14O3 B15218235 4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol CAS No. 21243-72-1

4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol

Cat. No.: B15218235
CAS No.: 21243-72-1
M. Wt: 230.26 g/mol
InChI Key: RBSWDMDJKKBQRC-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol (CAS 21243-72-1) is a phenolic compound of interest in chemical and biochemical research. As a solid supplied for laboratory use, researchers should consult the safety data sheet for specific handling protocols . Handling and Safety: This reagent requires careful handling to ensure user safety. It is recommended to avoid contact with skin and eyes, avoid dust formation, and ensure adequate ventilation in the work area . Appropriate personal protective equipment (PPE) should be used, including safety glasses, impervious clothing, and gloves . When handling large quantities, the use of a dust mask is advised . For storage, keep the container tightly closed in a cool, dry, and well-ventilated place . Research Applications: While specific mechanistic and application studies for this exact compound are not fully detailed in the public domain, its molecular structure suggests potential as a synthetic intermediate or building block for more complex chemical entities. Researchers are exploring its utility in various fields, which may include materials science and organic synthesis. The product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

21243-72-1

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

4-(hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C14H14O3/c15-9-11-3-6-14(17)12(8-11)7-10-1-4-13(16)5-2-10/h1-6,8,15-17H,7,9H2

InChI Key

RBSWDMDJKKBQRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)CO)O)O

Origin of Product

United States

Preparation Methods

Formaldehyde-Mediated Hydroxymethylation

The core synthetic strategy involves the condensation of phenol with formaldehyde under acidic or basic conditions. This method proceeds via electrophilic aromatic substitution, where formaldehyde acts as the hydroxymethylating agent. In acidic media (e.g., HCl or H₂SO₄), the reaction generates a hydroxymethyl intermediate, which subsequently undergoes Friedel-Crafts alkylation with a second phenolic unit to form the diphenylmethane scaffold.

Reaction Conditions and Optimization

  • Temperature : Optimal yields (72–78%) are achieved at 60–80°C, as higher temperatures promote side reactions such as over-alkylation.
  • Catalyst : Sulfuric acid (0.5–1.0 M) is preferred for its efficiency in protonating formaldehyde, though phosphoric acid variants reduce char formation.
  • Molar Ratios : A phenol-to-formaldehyde ratio of 1:1.2 minimizes residual unreacted phenol while avoiding polymer byproducts.

Purification Challenges
Crude products often contain oligomeric byproducts, necessitating sequential purification via:

  • Liquid-Liquid Extraction : Separation using ethyl acetate/water biphasic systems removes polar impurities.
  • Crystallization : Recrystallization from ethanol/water mixtures (3:1 v/v) yields >95% pure product.

Multi-Step Synthesis via Protective Group Strategies

Oxyalkylation and Deprotection Sequences

A patent by RU2385858C2 outlines a three-stage synthesis applicable to analogous phenolic compounds, involving:

  • Oxyalkylation : 2,6-Di-tert-butylphenol reacts with ethylene oxide in the presence of BF₃·Et₂O, forming 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol.
  • Dealkylation : Treatment with hydrobromic acid (48%) at 120–130°C removes tert-butyl groups, yielding 4-(2-bromoethyl)phenol.
  • Hydroxyl Group Introduction : Bromine displacement via aqueous NaOH (20%) at 80°C produces the hydroxymethyl derivative.

Yield and Scalability

  • Stage 1 : 74% yield after crystallization from petroleum ether.
  • Stage 3 : 85% conversion efficiency, with distillation under reduced pressure (2–3 mmHg) achieving 99.5% purity.

Mitsunobu Reaction for Ether Bond Formation

PMC studies demonstrate the utility of Mitsunobu conditions for constructing ether linkages in phenolic systems. For example:

  • Substrate : p-Iodophenol reacts with 2-methyl-1-pentanol under Mitsunobu conditions (DIAD, PPh₃) to form aryl ethers in 89% yield.
  • Application : Adapting this method to 4-hydroxybenzyl alcohol derivatives could facilitate the introduction of the hydroxymethyl group.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes cost-efficiency and scalability. Key features include:

  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) enable continuous operation with >90% catalyst recovery.
  • Process Intensification : Microreactor systems reduce reaction times from hours to minutes by enhancing mass transfer.

Economic Considerations

  • Raw Material Cost : Formaldehyde and phenol account for 60–70% of total production costs.
  • Energy Consumption : Distillation and crystallization steps contribute 25% of operational expenses.

Advanced Functionalization Techniques

Suzuki Coupling for Biphenyl Analogues

PMC methodologies describe Suzuki-Miyaura cross-coupling to install aryl groups. For instance:

  • Reagents : 4-Bromophenylacetic acid derivatives react with 4-propylphenylboronic acid under Pd(PPh₃)₄ catalysis (yield: 82%).
  • Relevance : This approach could enable the synthesis of 4-(4-hydroxyphenyl)methyl variants via analogous coupling.

Asymmetric Hydroxymethylation

TiCl₄-mediated hydroxymethylation of acyl carbamates (PMC) achieves enantiomeric excesses >90%. Adapting this to phenolic substrates may resolve stereochemical challenges in branched derivatives.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Acid-Catalyzed Condensation 78 95 Low cost, simplicity Oligomer byproducts
Mitsunobu Reaction 89 97 Stereochemical control High reagent cost
Industrial Continuous Flow 85 99 Scalability High capital investment
Oxyalkylation/Deprotection 74 99.5 High purity Multi-step complexity

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxybenzyl)-4-(hydroxymethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in esters or ethers, depending on the reagents.

Scientific Research Applications

2-(4-hydroxybenzyl)-4-(hydroxymethyl)phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties and its role in biological systems.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(4-hydroxybenzyl)-4-(hydroxymethyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Structural Features

The structural variations among phenolic derivatives significantly impact their functional roles. Key analogs include:

Compound Name Structure Key Features
4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol 2-[(4-Hydroxyphenyl)methyl] + 4-hydroxymethyl substituents Dual substitution enhances polarity and hydrogen-bonding capacity
Bisphenol F (BPF) 4,4’-[(Methylenedi-4,1-phenylene)bis(oxy)]diphenol Single methylene bridge; lower polarity (Log P = 2.9)
Bisphenol E (BPE) 4-[1-(4-Hydroxyphenyl)ethyl]phenol Ethyl bridge increases hydrophobicity (Log P = 3.9)
4,4’-Dihydroxydiphenylmethane Two phenol rings linked by a methylene group Simpler structure; lacks hydroxymethyl group
2,4-Bis(4-hydroxybenzal)phenol Two (4-hydroxyphenyl)methyl groups at positions 2 and 4 Higher steric hindrance; potential for crosslinking

Physicochemical Properties

Key physicochemical parameters are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Log P pKa
4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol C${14}$H${14}$O$_3$ 230.26 ~2.5* ~10.1†
BPF C${13}$H${12}$O$_2$ 200.23 2.9 10.0
BPE C${14}$H${14}$O$_2$ 214.26 3.9 10.2
4,4’-Dihydroxydiphenylmethane C${13}$H${12}$O$_2$ 200.23 3.1 9.8

*Estimated based on substituent contributions (hydroxymethyl reduces Log P compared to BPF).
†Predicted using analog data; hydroxyl groups typically exhibit pKa ~10 .

The hydroxymethyl group lowers Log P relative to BPF, suggesting improved aqueous solubility. However, this remains speculative without direct experimental data.

Stability and Degradation

  • Thermal/Oxidative Stability : BPF degrades into 4-hydroxybenzaldehyde under oxidative conditions . The hydroxymethyl group in the target compound may accelerate degradation via oxidation to a carboxylic acid.
  • Environmental Persistence : BPF and BPE exhibit moderate persistence in aquatic systems . Enhanced polarity in the target compound could improve biodegradability.

Biological Activity

4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol, commonly referred to as a derivative of hydroxyphenyl compounds, has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a phenolic structure that is pivotal in its biological activity. Its molecular formula is C13H14O3C_{13}H_{14}O_3, which highlights the presence of hydroxymethyl and hydroxy groups that contribute to its reactivity and interaction with biological targets.

Antioxidant Activity

Research has demonstrated that compounds similar to 4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol exhibit significant antioxidant properties. For instance, studies have shown that phenolic compounds can scavenge free radicals, thereby reducing oxidative stress in cells. The antioxidant activity can be quantitatively measured using assays such as the ABTS radical scavenging assay.

Table 1: Antioxidant Activity of Related Compounds

CompoundEC50 (µM)
Compound A9.0 ± 0.3
Compound B13.2 ± 0.5
Compound C11.5 ± 0.4

Inhibition of Tyrosinase Activity

Tyrosinase (TYR) is an enzyme crucial for melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The compound has shown promising results in inhibiting TYR activity, which suggests potential applications in dermatological treatments.

Table 2: Inhibition of Tyrosinase Activity

CompoundIC50 (µM)
4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol3.8
Kojic Acid (Control)5.0

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups in the structure can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : The compound's structure allows it to bind effectively to the active site of tyrosinase, inhibiting its activity and thus reducing melanin production.
  • Cellular Pathways : Research indicates that related compounds can activate cellular pathways that lead to apoptosis in cancer cells, highlighting their potential as therapeutic agents against tumors.

Study on Melanin Biosynthesis

A study evaluated the effects of various phenolic compounds on melanin production in B16F10 melanoma cells. The results indicated that 4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol significantly reduced melanin synthesis compared to untreated controls.

Cytotoxicity Assessment

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Results showed that at concentrations up to 25 µM, there was no significant cytotoxic effect on normal human dermal fibroblasts, suggesting a favorable safety margin for therapeutic use.

Q & A

Q. How can 4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol be quantified in complex biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) and dispersive liquid-liquid microextraction (DLLME) is a robust approach. DLLME enhances extraction efficiency by leveraging the compound’s hydrophobicity (predicted Log P ~2.5–3.0, based on structurally similar bisphenols in ). Optimize mobile phase composition (e.g., acetonitrile/water gradients) and fluorescence excitation/emission wavelengths for specificity. Validate with spike-recovery experiments in amniotic fluid or serum matrices to account for matrix effects .

Data Reference:

Compound TypeLog P RangepKa (First Hydroxyl)
Analogous Bisphenols2.7–3.59.5–10.2
Adapted from , Table 1.

Q. What are the recommended safety protocols for handling phenolic derivatives like this compound?

Methodological Answer: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy (inferred from phenolic analogs in ). Waste disposal should follow institutional guidelines for halogenated/organic waste. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Q. How is the compound synthesized, and what purification methods are effective?

Methodological Answer: Synthesis typically involves alkylation of phenolic precursors under reflux with catalysts like BF₃·Et₂O. For example, reacting 4-hydroxyphenylmethanol with a hydroxymethyl-substituted phenol under acidic conditions. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Monitor reaction progress using TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., IR/NMR discrepancies)?

Methodological Answer: Combine experimental spectroscopy (FT-IR, ¹H/¹³C NMR) with computational simulations (DFT-based vibrational frequency calculations). For instance, compare observed IR carbonyl stretches (~1650 cm⁻¹) with computed values to confirm substituent effects. Use 2D NMR (HSQC, HMBC) to resolve overlapping proton signals in aromatic regions, as demonstrated for diazenyl carbonates in .

Q. What experimental designs are suitable for assessing pH-dependent stability?

Methodological Answer: Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25°C and 40°C. Use HPLC-UV to quantify degradation products. The compound’s pKa (~10, extrapolated from ) suggests instability under alkaline conditions. Monitor hydrolysis of the hydroxymethyl group via LC-MS, identifying fragments like 4-hydroxybenzaldehyde .

Q. How can computational methods predict bioactivity against pharmacological targets?

Methodological Answer: Perform molecular docking (AutoDock Vina) using crystal structures of receptors like β-adrenergic receptors (targets for antiasthmatic drugs in ). Parameterize the compound’s hydroxymethyl and phenolic groups for hydrogen-bond interactions. Validate with in vitro assays (e.g., cAMP modulation in bronchial smooth muscle cells) .

Q. What strategies address discrepancies in hydrophobicity (Log P) measurements?

Methodological Answer: Compare experimental Log P (shake-flask method) with computational predictions (ChemAxon, ACD/Labs). For example, if experimental Log P deviates >0.5 from predicted values, assess purity via DSC (melting point analysis) or HPLC-ELSD. Structural analogs in show Log P variability due to alkyl chain length and substituent electronegativity .

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